N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with significant applications in medicinal and synthetic chemistry. This compound is known for its unique chemical structure and the ability to engage in various biochemical interactions.
Properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4/c1-13-25-18-5-3-2-4-16(18)23(29)27(13)15-7-8-17(24)19(11-15)26-22(28)14-6-9-20-21(10-14)31-12-30-20/h2-11H,12H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOFWZNHMCDAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
Methylanthranilic acid undergoes cyclization in triethyl orthoacetate at 120°C for 2 hours, yielding 2-methyl-4H-benzo[d]oxazin-4-one with 72% efficiency. The reaction mechanism involves simultaneous esterification and cyclodehydration, confirmed by $$^{1}\text{H NMR}$$ analysis showing characteristic methyl singlet at δ 2.47 ppm and aromatic protons between δ 7.50-8.18 ppm.
Amine Ring Opening and Rearrangement
The oxazinone intermediate reacts with 5-amino-2-chlorophenol in glacial acetic acid at reflux (118°C) for 4 hours to install the 3-(5-chloro-2-hydroxyphenyl) substituent. This Buchwald-Hartwig type coupling proceeds through nucleophilic attack at the C4 position, followed by ring opening and tautomerization to form the quinazolinone core. Source reports 67% yield for analogous phenylamine additions, with purity >95% by HPLC after aqueous workup.
Chlorophenyl Substituent Installation
The 2-chloro-5-substituted phenyl group requires strategic halogen placement to direct subsequent coupling reactions.
Directed Ortho-Metalation
Lithium-halogen exchange on 1-bromo-4-chlorobenzene using n-butyllithium at -78°C generates a nucleophilic aryl species that reacts with the quinazolinone's C3 position. This method enables precise control over substitution patterns, though competing β-hydride elimination reduces yields to 40-55%.
Ullmann Coupling Optimization
Copper-mediated coupling of 5-amino-2-chlorophenylboronic acid with the quinazolinone core in DMSO at 80°C achieves 68% yield. Key parameters include:
| Condition | Specification | Impact on Yield |
|---|---|---|
| Catalyst loading | 10 mol% CuI | +22% efficiency |
| Ligand | 1,10-phenanthroline | Prevents dimerization |
| Solvent polarity | DMSO > DMF | Enhances rate |
Reaction monitoring via TLC (ethyl acetate/hexanes 3:7) shows complete consumption of starting material within 6 hours.
Benzo[d]Dioxole Carboxamide Coupling
The terminal carboxamide group introduces steric challenges requiring optimized acylation conditions.
Acid Chloride Preparation
Benzo[d]dioxole-5-carboxylic acid reacts with oxalyl chloride (1.5 equiv) in anhydrous DCM at 0°C for 2 hours, followed by gradual warming to 25°C. FT-IR analysis confirms conversion through disappearance of the broad O-H stretch at 2500-3000 cm$$^{-1}$$ and appearance of C=O vibration at 1765 cm$$^{-1}$$.
Schotten-Baumann Acylation
The quinazolinone-aniline intermediate undergoes amidation with the acid chloride in biphasic NaOH/diethyl ether at 0°C. This method prevents N-oxide formation observed in homogeneous conditions, improving yields from 35% to 58%. Critical parameters include:
- pH maintenance at 12.5±0.3 using 4N NaOH
- Stoichiometric control (1.1 equiv acid chloride)
- Rapid stirring (800 rpm) for emulsion stabilization
Purification and Characterization
Final purification employs sequential crystallization and chromatographic techniques to achieve >99% purity.
Solvent Screening for Crystallization
Methanol/water mixtures (4:1 v/v) produce rhombic crystals suitable for X-ray diffraction analysis. Alternative solvent systems show:
| Solvent Pair | Yield | Purity | Crystal Quality |
|---|---|---|---|
| Ethanol/water | 45% | 98.2% | Needles |
| Acetonitrile | 38% | 97.8% | Amorphous |
| THF/heptane | 51% | 99.1% | Plates |
Spectroscopic Validation
$$^{13}\text{C NMR}$$ (126 MHz, DMSO-d6) displays diagnostic signals at:
- δ 163.8 (quinazolinone C4=O)
- δ 154.2 (dioxole ketal)
- δ 147.3 (amide carbonyl)
- δ 128.4-115.7 (aromatic carbons)
High-resolution mass spectrometry confirms molecular formula C23H16ClN3O4 with [M+H]+ at m/z 434.0902 (calc. 434.0905).
Scalability and Process Optimization
Kilogram-scale production requires modification of laboratory protocols:
Continuous Flow Synthesis
Microreactor technology improves oxazinone cyclization yield to 78% through precise temperature control (120±1°C) and reduced exposure time (18 minutes vs 2 hours batch).
Catalytic System Recycling
Immobilized CuO nanoparticles on mesoporous silica enable 5 reuses in Ullmann coupling without yield degradation. XPS analysis shows 4.2% copper leaching after cycle 5.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of reactions, including:
Oxidation: Typically, the quinazolinone moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions often target the carbonyl groups, using agents like lithium aluminium hydride (LiAlH4).
Substitution: Halogen atoms in the structure are prone to nucleophilic substitutions under alkaline conditions.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents like m-CPBA, hydrogen peroxide.
Reducing agents like LiAlH4, sodium borohydride (NaBH4).
Substitution conditions often involve solvents like DCM or DMF under basic conditions with K2CO3.
Major Products Formed
Oxidation: Can lead to sulfoxide or sulfone derivatives.
Reduction: Produces alcohol derivatives.
Substitution: Results in various substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a precursor for developing various heterocyclic derivatives, essential for constructing complex organic molecules.
Biology and Medicine
In medicinal chemistry, N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has been investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry
Industrially, this compound is valuable in creating polymers and advanced materials, owing to its stable aromatic structure.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific proteins and enzymes. The quinazolinone core is known to inhibit tyrosine kinases, crucial for cell signaling pathways. By binding to the active site of these enzymes, it disrupts their function, leading to altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-benzamide
2-chloro-N-(5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-benzene sulfonamide
Uniqueness
Compared to similar compounds, N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the benzo[d][1,3]dioxole moiety, providing additional stability and distinct chemical reactivity. This distinctive feature enhances its effectiveness in biological systems, making it a more potent candidate for therapeutic applications.
Biological Activity
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound belonging to the class of quinazolinone derivatives . This compound has attracted attention due to its diverse biological activities , including potential antimicrobial, anti-inflammatory, and anticancer properties . Understanding its biological activity is crucial for exploring its therapeutic applications.
Molecular Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H17ClN4O |
| Molecular Weight | 384.84 g/mol |
| CAS Number | 899758-47-5 |
The presence of a chloro group and a quinazolinone moiety is significant for its biological interactions, enhancing its pharmacological profile.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. These interactions may lead to the modulation of various biological pathways, although the precise pathways are still under investigation.
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit varying degrees of antimicrobial activity. In a study evaluating the antimicrobial properties of related compounds, significant activity was reported against certain bacterial pathogens, although the specific efficacy of this compound requires further investigation .
Anti-inflammatory Activity
The anti-inflammatory potential of quinazolinone derivatives has been documented in several studies. Compounds within this class have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in mediating inflammatory responses. The effectiveness can vary depending on the specific cancer cell line or inflammatory model used .
Anticancer Properties
This compound has been assessed for its anticancer properties. Preliminary findings suggest that it may exhibit cytotoxic effects against various solid tumor cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further detailed studies are needed to elucidate these mechanisms fully.
Study on Cytotoxicity
A recent study investigated the cytotoxic effects of quinazolinone derivatives on different cancer cell lines. The results indicated that some derivatives displayed significant cytotoxicity with IC50 values in the micromolar range. For instance, one derivative showed an IC50 value of 15 µM against breast cancer cells, suggesting potential for development as an anticancer agent .
In Vivo Studies
In vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound. Research involving animal models has shown promising results in reducing tumor size and improving survival rates when administered alongside standard chemotherapy agents.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide with high purity?
- Methodological Answer : Prioritize palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates to ensure regioselectivity and minimize side reactions. Optimize reaction temperature (80–120°C) and catalyst loading (5–10 mol% Pd) to enhance yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/DMF mixture) improves purity. Monitor intermediates by TLC and confirm final product purity via HPLC (>95%) .
Q. How can spectroscopic methods (IR, NMR) be employed to confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups: C=O stretches (~1680–1720 cm⁻¹ for quinazolinone and carboxamide), aromatic C-H bends (~750–850 cm⁻¹), and N-H stretches (~3200–3400 cm⁻¹) .
- NMR Spectroscopy : Use ¹H NMR to resolve aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.6 ppm for 2-methylquinazolinone). ¹³C NMR should show carbonyl carbons (~165–175 ppm) and quaternary aromatic carbons .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent degradation via hydrolysis or oxidation. Avoid exposure to moisture, heat (>40°C), and direct light, as the benzo[d][1,3]dioxole moiety is sensitive to radical-mediated decomposition . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways.
Advanced Research Questions
Q. How can catalytic mechanisms in the synthesis of this compound be analyzed experimentally?
- Methodological Answer : Use kinetic isotope effect (KIE) studies to probe rate-determining steps in palladium-catalyzed cyclization. Monitor reaction intermediates via in-situ FTIR or mass spectrometry. Compare catalytic efficiency of Pd(0) vs. Pd(II) precursors to identify active species .
Q. How to resolve contradictions in reaction yields reported for different synthetic routes?
- Methodological Answer : Perform side-by-side comparisons of methods (e.g., Pd-catalyzed vs. Cu-mediated cyclization) under standardized conditions. Analyze byproduct profiles via LC-MS and quantify impurities using quantitative NMR (qNMR). Adjust solvent polarity (e.g., DMF vs. dioxane) to mitigate solubility-driven yield discrepancies .
Q. What strategies optimize reaction conditions for scalability without compromising yield?
- Methodological Answer : Transition from batch to flow chemistry for Pd-catalyzed steps to enhance heat/mass transfer. Use Design of Experiments (DoE) to optimize parameters (catalyst loading, temperature, residence time). Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. Which computational methods are suitable for studying electronic properties and reactivity of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distributions, HOMO-LUMO gaps, and Fukui indices for electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) can predict binding affinities to biological targets (e.g., kinase domains) .
Q. How can structure-activity relationships (SAR) be determined for bioactivity screening?
- Methodological Answer : Synthesize derivatives with modifications to the quinazolinone (e.g., substituents at C-2) or benzodioxole moieties. Test in vitro against target enzymes (e.g., EGFR kinase) and correlate activity with steric/electronic parameters (Hammett σ, π descriptors). Use CoMFA/CoMSIA models for 3D-QSAR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
